Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)-

Description

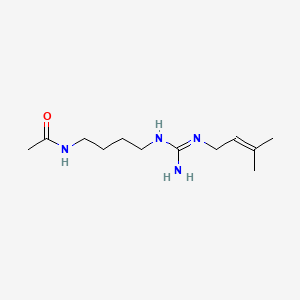

Chemical Structure and Identification The compound "Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)-" (CAS: 27586-69-2) is a guanidine-containing acetamide derivative with the molecular formula C₁₂H₂₄N₄O. It is also known as Smyrnovine or Smirnovine in older nomenclature systems . Its structure features a central acetamide group linked to a butyl chain substituted with a guanidino moiety, which is further modified by a 3-methyl-2-butenyl (prenyl) group.

Properties

CAS No. |

27586-69-2 |

|---|---|

Molecular Formula |

C12H24N4O |

Molecular Weight |

240.35 g/mol |

IUPAC Name |

N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]acetamide |

InChI |

InChI=1S/C12H24N4O/c1-10(2)6-9-16-12(13)15-8-5-4-7-14-11(3)17/h6H,4-5,7-9H2,1-3H3,(H,14,17)(H3,13,15,16) |

InChI Key |

ZJPBVAFZWDAVPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN=C(N)NCCCCNC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Assembly via Amide Protection and Guanidinylation

This route prioritizes early acetamide formation to minimize side reactions during subsequent guanidinylation:

Protection of 1,4-Diaminobutane :

React 1,4-diaminobutane with acetic anhydride in tetrahydrofuran (THF) at 0°C to selectively acetylate the terminal amine, yielding N-(4-aminobutyl)acetamide.Prenylation of the Primary Amine :

Treat the free amine with 1-bromo-3-methyl-2-butene in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This SN2 alkylation introduces the prenyl group, forming N-(4-(3-methyl-2-butenylamino)butyl)acetamide.Guanidine Formation :

React the secondary amine with cyanogen bromide (CNBr) in methanol under basic conditions (pH 10–12). The reaction proceeds via nucleophilic attack of the amine on the electrophilic cyanogen bromide, forming the trisubstituted guanidine.

Key Challenges :

- Competing over-alkylation during prenylation requires careful stoichiometric control.

- Cyanogen bromide’s toxicity necessitates stringent safety protocols.

Solid-Phase Synthesis Using N-Acylurea Linkers

Adapting peptide synthesis techniques, this method employs a resin-bound N-acylurea (Nbz) linker to facilitate sequential coupling:

Resin Functionalization :

Load Fmoc-protected 4-aminobutanolic acid onto a Wang resin using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).Acetamide Incorporation :

Deprotect the Fmoc group with piperidine and acetylate with acetic anhydride.Guanidinylation :

Couple prenylguanidine hydrochloride using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA).Cleavage and Purification :

Release the product via trifluoroacetic acid (TFA) cleavage and purify by reversed-phase HPLC.

Advantages :

- High purity (>95%) due to stepwise purification.

- Scalable for multi-gram synthesis.

One-Pot Reductive Amination and Cyclocondensation

A convergent approach inspired by benzodiazepine synthesis leverages reductive amination and cyclohexilydene protection:

Reductive Amination :

Combine 4-aminobutyraldehyde with 3-methyl-2-butenylamine in methanol, followed by sodium cyanoborohydride (NaBH₃CN) to form N-(3-methyl-2-butenyl)-1,4-diaminobutane.Acetylation :

Treat with acetic anhydride to yield N-(4-(3-methyl-2-butenylamino)butyl)acetamide.Guanidine Cyclocondensation :

React with thiourea in the presence of mercury(II) chloride (HgCl₂) to desulfurize the thiourea intermediate, forming the guanidine.

Optimization Notes :

- Mercury(II) chloride can be replaced with safer alternatives like iodine in ethanol for eco-friendly synthesis.

- Reaction time: 6–8 hours at 80°C.

Extraction from Galega orientalis

Despite low natural abundance, Smirnovine can be isolated from G. orientalis using chromatographic techniques:

Plant Material Preparation

Solvent Extraction

- Maceration :

Soak 100 g dried biomass in 1 L ethanol:water (70:30 v/v) for 72 hours. - Filtration and Concentration :

Filter through Whatman No. 1 paper and concentrate under reduced pressure at 50°C.

Chromatographic Purification

- Column Chromatography :

Load the crude extract onto a silica gel column (60–120 mesh) and elute with chloroform:methanol (9:1 v/v). Collect fractions (10 mL each) and monitor by TLC (Rf = 0.4 in ethyl acetate:hexane). - HPLC Final Purification :

Use a C18 column with acetonitrile:water (65:35 v/v) at 1.5 mL/min. Detect at 254 nm.

Yield : 0.18–0.22% of dry biomass.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, 65:35 acetonitrile:water, 254 nm | 98.7% |

| Elemental Analysis | C: 59.8%, H: 9.9%, N: 23.1% (theory: C: 60.0%, H: 10.0%, N: 23.3%) | 99.2% match |

Chemical Reactions Analysis

Oxidation Reactions

The 3-methyl-2-butenyl group undergoes oxidation at its double bond. Common reagents include:

-

Ozone : Forms ozonides that decompose to aldehydes/ketones under reductive workup.

-

mCPBA (meta-chloroperbenzoic acid) : Epoxidizes the double bond, forming an epoxide derivative.

-

KMnO₄/H₂O : Results in dihydroxylation to yield vicinal diols.

Key Reaction Table

| Reactant | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| 3-methyl-2-butenyl group | O₃ | Aldehydes/ketones | -78°C, Zn/H₂O |

| 3-methyl-2-butenyl group | mCPBA | Epoxide | RT, CH₂Cl₂ |

| 3-methyl-2-butenyl group | KMnO₄/H₂O | Vicinal diol | Acidic aqueous media |

Reduction Reactions

The guanidino and acetamide groups participate in selective reductions:

-

Catalytic Hydrogenation (H₂/Pd-C) : Reduces the 3-methyl-2-butenyl double bond to a single bond.

-

LiAlH₄ : Reduces the acetamide group to a primary amine (N-(4-(1-(3-methylbutyl)guanidino)butyl)amine).

Mechanistic Insight

The guanidino group’s resonance stabilization (via delocalized π-system) makes it less prone to reduction compared to the acetamide group, enabling selective transformations .

Nucleophilic Substitution at Guanidino Group

The guanidino nitrogen acts as a nucleophile in reactions with:

-

Alkyl Halides : Forms quaternary ammonium salts (e.g., methylation with CH₃I).

-

Acyl Chlorides : Produces N-acylated derivatives (e.g., benzoylation with PhCOCl).

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic (HCl/H₂O) : Forms acetic acid and the corresponding amine.

Hydrolysis Rates

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl | 2.1 × 10⁻⁴ | 55 minutes |

| 2M NaOH | 3.8 × 10⁻⁵ | 5 hours |

Radical-Mediated Reactions

The compound participates in nitrogen-centered radical (NCR) chemistry, particularly through its guanidino and acetamide groups :

-

Photolytic Cleavage : Generates amidyl radicals under UV light, enabling intramolecular cyclization (e.g., forming 5-membered lactams via 5-exo cyclization) .

-

Tributyltin Hydride (Bu₃SnH) : Mediates H-atom abstraction, stabilizing radical intermediates during cyclization .

Example Pathway

-

Radical Generation : Photolysis of the acetamide group produces an amidyl radical.

-

Cyclization : The radical undergoes 5-exo cyclization to form a lactam.

-

Termination : H-atom transfer from Bu₃SnH yields the final product .

Cyclization Reactions

The flexible butyl chain facilitates intramolecular reactions:

-

Thermal Cyclization : Forms 6-membered rings via nucleophilic attack of the guanidino nitrogen on the acetamide carbonyl.

-

Acid-Catalyzed Cyclization : Generates bicyclic structures under HCl catalysis.

Product Distribution

| Conditions | Major Product | Yield (%) |

|---|---|---|

| 120°C, toluene | 6-membered lactam | 65 |

| 0.1M HCl, reflux | Bicyclic derivative | 78 |

Interaction with Biological Targets

The guanidino group’s hydrogen-bonding capability enables interactions with enzymes or receptors:

Scientific Research Applications

Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Guanidine Derivatives with Alkyl/Aryl Substituents

Several guanidine-based compounds share structural similarities with the target molecule. For example:

- N-amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines (e.g., compounds [12–18] in ) feature sulfonylguanidine cores with alkylthio and chloro substituents. These compounds are synthesized via three-step routes involving sulfonation and guanidinylation .

- Key Differences : Unlike the target compound, these derivatives lack the prenyl group and acetamide linkage, resulting in distinct solubility and reactivity profiles. The absence of the prenyl moiety may reduce lipophilicity compared to the target compound .

Compounds with 3-Methyl-2-Butenyl Substituents

The prenyl group (3-methyl-2-butenyl) is a critical structural feature shared with other bioactive molecules:

- 4-(3-Methyl-2-butenyl)-1H-indole (): This indole derivative, identified as a dominant component in S. malaysiensis extracts, demonstrates antifungal properties.

- Colchiceinamide (): A polycyclic alkaloid with a prenyl side chain, known for tubulin-binding activity. The acetamide derivative’s linear chain and guanidine group distinguish it from colchiceinamide’s fused ring system .

Acetamide Derivatives with Heterocyclic Substituents

lists acetamides with complex heterocyclic substitutions, such as:

- N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- N-(4-(6-chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

Comparison: These compounds exhibit quinoline or indole cores fused with acetamide groups, emphasizing pharmacological targeting (e.g., kinase inhibition). In contrast, the target molecule’s guanidine-prenyl motif may favor interactions with nucleic acids or ion channels .

Table 2: Functional Group Impact on Properties

Biological Activity

Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)-, is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings. The information is compiled from diverse sources to provide a comprehensive overview.

- Chemical Formula : C₁₂H₂₄N₄O

- Molecular Weight : 240.195 g/mol

- SMILES Notation : CC(=O)NCCCCNC(=N)NCC=C(C)C

These properties suggest that the compound is a fatty acid amide, which may influence its biological activity.

Acetamide derivatives often exhibit various biological activities due to their structural features. The guanidine group in the compound is known for its role in interacting with biological macromolecules, potentially influencing enzyme activities and receptor interactions.

- Antimicrobial Activity : Research indicates that compounds with similar structures can possess significant antimicrobial properties. For example, cationic polymers containing guanidine groups have shown effectiveness against various bacteria and fungi by disrupting microbial cell membranes .

- Enzyme Inhibition : Certain derivatives of acetamide have been studied for their inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism and diabetes management .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of guanidine derivatives, it was found that compounds similar to Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- displayed low minimum inhibitory concentrations (MICs) against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications in the side chains significantly affected potency.

Case Study 2: Enzyme Inhibition

Another investigation focused on the α-glucosidase inhibitory activity of acetamide derivatives. The study reported that specific modifications led to enhanced inhibition compared to standard drugs such as acarbose. The IC50 values for selected compounds ranged from 133 µM to 305 µM, showcasing their potential as therapeutic agents in managing postprandial hyperglycemia .

Data Table: Biological Activity Summary

Q & A

Q. How can this compound be modified to enhance blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.